molecular formula C19H23N B8634113 3-tert-Butyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 55792-04-6

3-tert-Butyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8634113
M. Wt: 265.4 g/mol
InChI Key: ZXJVXHMHCPQTGH-UHFFFAOYSA-N
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Patent
US04175191

Procedure details

A mixture of 28.5 g. (0.11 mole) of 3-tert. butyl-4-phenyl isoquinoline, 2.85 g. platinum oxide and 300 ml. of acetic acid is hydrogenated at room temperature and 50 psi until two equivalents of hydrogen are absorbed. The catalyst is filtered off and the acetic acid is evaporated in vacuo. The residue is dissolved in ether, washed with 50% sodium hydroxide, water and saturated sodium fluoride solution, dried over magnesium sulfate, filtered and evaporated. The residue is crystallized from petroleum ether to give 3-tert.butyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline; m.p. 79°-81° C.
Name
3-tert. butyl-4-phenyl isoquinoline
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)([CH3:4])([CH3:3])[CH3:2].[H][H]>[Pt]=O.C(O)(=O)C>[C:1]([CH:5]1[CH:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][NH:6]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-tert. butyl-4-phenyl isoquinoline
Quantity
0.11 mol
Type
reactant
Smiles
C(C)(C)(C)C=1N=CC2=CC=CC=C2C1C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 28.5 g
CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the acetic acid is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ether
WASH
Type
WASH
Details
washed with 50% sodium hydroxide, water and saturated sodium fluoride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1NCC2=CC=CC=C2C1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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